molecular formula C14H13NO4 B1227193 Propanoic acid [4-[[2-furanyl(oxo)methyl]amino]phenyl] ester

Propanoic acid [4-[[2-furanyl(oxo)methyl]amino]phenyl] ester

Cat. No. B1227193
M. Wt: 259.26 g/mol
InChI Key: MSPUYHYGERNXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid [4-[[2-furanyl(oxo)methyl]amino]phenyl] ester is a member of furans and an aromatic amide.

Scientific Research Applications

Synthesis and Development of Compounds

  • Synthesis Techniques : The synthesis of related propanoic acid derivatives often involves complex chemical reactions, such as copper(I) catalyzed N-arylation, which are essential for creating specific molecular structures (Reynolds & Hermitage, 2001).
  • Creation of Potent Agonists : Some propanoic acid derivatives are synthesized to support the development of potent agonists, such as PPARγ agonists, which are significant in therapeutic applications (Reynolds & Hermitage, 2001).

Chemical Reactions and Properties

  • Esterification Reactions : Modifications of related compounds often involve esterification reactions, which are pivotal in altering the properties of the compound for specific applications (Ossowicz-Rupniewska et al., 2022).
  • Condensation Reactions : Studies demonstrate how related compounds undergo condensation reactions, resulting in the formation of various derivatives with distinct chemical properties (Al-Mousawi & El-Apasery, 2012).

Potential Applications in Drug Research

  • Biocatalysis in Pharmaceutical Intermediates : Research on S-3-amino-3-phenylpropionic acid, a compound structurally related to Propanoic acid esters, demonstrates its use in the synthesis of pharmaceutical intermediates like S-dapoxetine, highlighting the importance of these compounds in drug research (Li et al., 2013).
  • Anti-inflammatory Activities : Studies on phenolic compounds derived from similar propanoic acid structures show potential anti-inflammatory activities, indicating possible therapeutic applications (Ren et al., 2021).

properties

Product Name

Propanoic acid [4-[[2-furanyl(oxo)methyl]amino]phenyl] ester

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

[4-(furan-2-carbonylamino)phenyl] propanoate

InChI

InChI=1S/C14H13NO4/c1-2-13(16)19-11-7-5-10(6-8-11)15-14(17)12-4-3-9-18-12/h3-9H,2H2,1H3,(H,15,17)

InChI Key

MSPUYHYGERNXGU-UHFFFAOYSA-N

SMILES

CCC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC=CO2

solubility

38.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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